![molecular formula C17H24O5 B103685 [4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate CAS No. 18665-84-4](/img/structure/B103685.png)
[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gafrinin involves several steps, starting from naturally occurring precursors. The key steps include the formation of the lactone ring and the introduction of the sesquiterpenoid framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of gafrinin typically involves extraction from Geigeria africana, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to isolate gafrinin in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the lactone ring, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups into the gafrinin molecule, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of gafrinin, and substituted analogs
Scientific Research Applications
Chemistry: [4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate serves as a model compound for studying sesquiterpenoid lactones and their chemical behavior.
Biology: Research has shown that gafrinin exhibits biological activities, including anti-inflammatory and antimicrobial effects.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly in treating inflammatory diseases and infections.
Industry: The unique properties of gafrinin make it a valuable compound in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of gafrinin involves its interaction with specific molecular targets and pathways. [4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate is known to modulate inflammatory pathways by inhibiting key enzymes and signaling molecules. This modulation leads to reduced inflammation and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate is similar to other sesquiterpenoid lactones, such as artemisinin and parthenolide. These compounds share structural features and biological activities.
Uniqueness
What sets gafrinin apart is its specific molecular structure, which confers unique properties and activities. Unlike other sesquiterpenoid lactones, gafrinin has a distinct lactone ring configuration and specific functional groups that contribute to its unique biological effects.
Properties
CAS No. |
18665-84-4 |
|---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate |
InChI |
InChI=1S/C17H24O5/c1-9-7-16-14(11(3)17(20)22-16)6-5-13(9)15(19)8-10(2)21-12(4)18/h5,9-10,14-16,19H,3,6-8H2,1-2,4H3 |
InChI Key |
IQAWVYINTAIBSH-UHFFFAOYSA-N |
SMILES |
CC1CC2C(CC=C1C(CC(C)OC(=O)C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(CC=C1C(CC(C)OC(=O)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


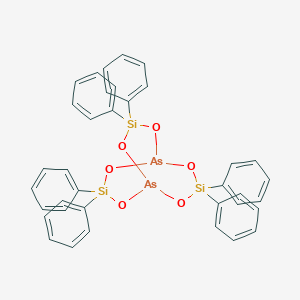
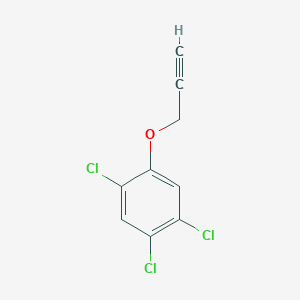


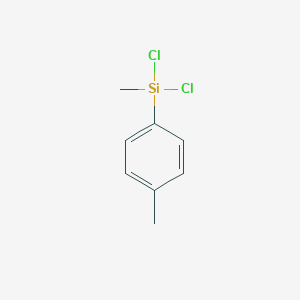
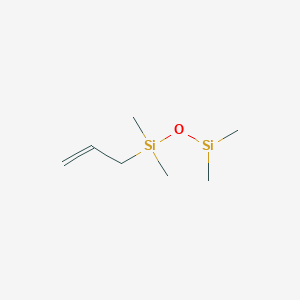
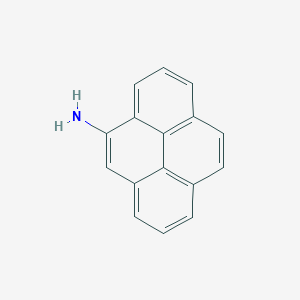
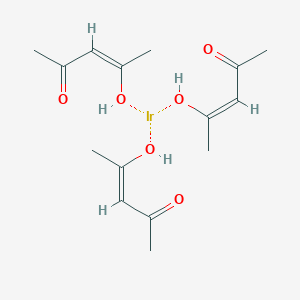

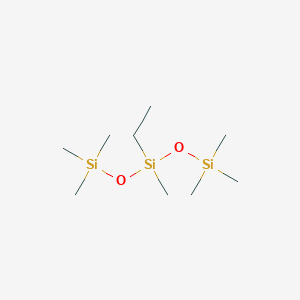
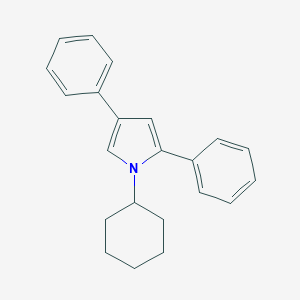
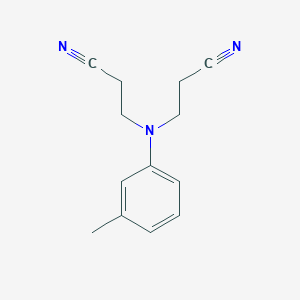
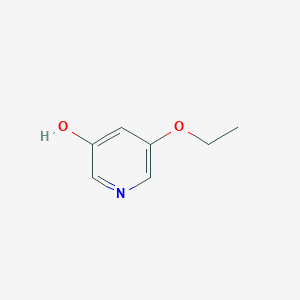
![(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione](/img/structure/B103631.png)
